4-(2,4-dinitrophenoxy)-N-phenylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of anhydrous potassium carbonate and anhydrous dichloromethane. The reaction mixture is stirred at room temperature for 2-3 hours. After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is purified using silica gel chromatography with ethyl acetate and petroleum ether as the eluent to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenoxy)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions would result in the replacement of the nitro groups with other functional groups.
Scientific Research Applications
4-(2,4-Dinitrophenoxy)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting redox-related diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide involves its interaction with molecular targets such as thioredoxin reductase (TrxR). The compound inhibits the activity of TrxR by binding to its active site, thereby disrupting the enzyme’s function in cellular redox regulation. This inhibition can lead to oxidative stress and apoptosis in cells, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.
Uniqueness
4-(2,4-Dinitrophenoxy)-N-phenylbenzamide is unique due to its specific structure, which combines the properties of a benzamide with the reactivity of a 2,4-dinitrophenoxy group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H13N3O6 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-(2,4-dinitrophenoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C19H13N3O6/c23-19(20-14-4-2-1-3-5-14)13-6-9-16(10-7-13)28-18-11-8-15(21(24)25)12-17(18)22(26)27/h1-12H,(H,20,23) |
InChI Key |
COMQVBOZIDRTBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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